molecular formula C10H9NO2 B7779241 Ethyl 2-isocyanobenzoate

Ethyl 2-isocyanobenzoate

Cat. No.: B7779241
M. Wt: 175.18 g/mol
InChI Key: HDYXYOBBXINYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-isocyanobenzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid and contains an isocyanate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-isocyanobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoic acid with phosgene to form 2-isocyanobenzoic acid, which is then esterified with ethanol to yield this compound . Another method includes the reaction of 2-isocyanobenzoic acid with ethyl chloroformate in the presence of a base .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity .

Mechanism of Action

The mechanism of action of ethyl 2-isocyanobenzoate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in various synthetic applications to create complex molecules with desired properties .

Properties

IUPAC Name

ethyl 2-isocyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-3-13-10(12)8-6-4-5-7-9(8)11-2/h4-7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYXYOBBXINYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-isocyanobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-isocyanobenzoate
Reactant of Route 3
Ethyl 2-isocyanobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-isocyanobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-isocyanobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-isocyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.